Indium(III) acetate hydrate

Übersicht

Beschreibung

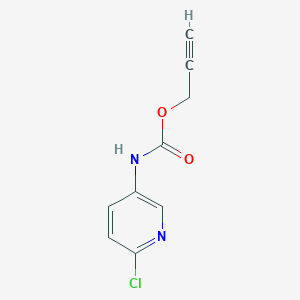

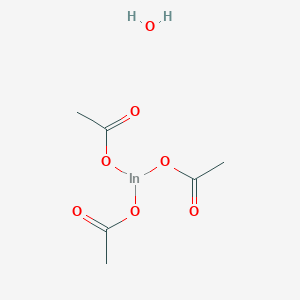

Indium(III) acetate hydrate is a compound with the linear formula (CH3CO2)3In · xH2O . It is water-soluble and decomposes to indium oxide on heating . It is used as a catalyst in intermolecular radical addition of organic iodides to electron-deficient alkenes .

Synthesis Analysis

Indium(III) acetate can be prepared by reacting indium or triethylindium with frozen acetic acid . To increase its solubility, the tube containing it can be heated to 37°C and then oscillated in an ultrasonic bath for some time .Molecular Structure Analysis

The molecular weight of Indium(III) acetate hydrate is 291.95 (anhydrous basis) . Its SMILES string is O.CC(=O)OIn=O)OC©=O .Chemical Reactions Analysis

Indium acetate can react with propionic acid: In(CH3COO)3 + CH3CH2COOH → In(CH3COO)2(CH3CH2COO) + CH3COOH .Physical And Chemical Properties Analysis

Indium(III) acetate hydrate is a solid substance . It is water-soluble and decomposes to indium oxide on heating . It has a melting point of 270 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen

Medical and Biological Applications

Indium(III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications . These complexes have shown potential in antibacterial, antifungal, and antiviral applications . Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .

Organic Catalyst

Indium(III) complexes have been used as catalysts in many organic synthesis . For example, in the hydro functionalization reaction, indium(III) complexes have been used to catalyze the reactions, involving the addition of functional groups across unsaturated bonds .

Precursor for Chalcogenides Nanoparticles

Indium(III) complexes have been used as precursor materials in the controlled synthesis of chalcogenides nanoparticles . These nanoparticles have various applications in electronics and optoelectronics.

Starting Materials in Industry

Indium(III) complexes have an indispensable role as starting materials in various industries . Their unique chemical and physical properties have made them an asset in diverse applications.

Organic Light-Emitting Diodes (OLEDs)

Indium(III) complexes have found applications in organic light-emitting diodes (OLEDs) . These OLEDs are used in display technology for televisions, mobile phones, and computer monitors.

Sensor, Photovoltaic and Luminous Materials

Indium(III) complexes have been used in sensor, photovoltaic and luminous materials . These materials have a wide range of applications in electronics and energy sectors.

Catalyst in Intermolecular Radical Addition

Indium(III) acetate is used as a catalyst in intermolecular radical addition of organic iodides to electron-deficient alkenes . This reaction is important in the synthesis of various organic compounds.

Precursor for Indium Oxide

Indium(III) acetate is used as a precursor for indium oxide . Indium oxide has applications in the field of semiconductors and gas sensors.

Wirkmechanismus

Target of Action

Indium(III) acetate hydrate is a versatile compound that has been used in a wide range of biological and medical applications . The primary targets of this compound can vary depending on the specific application, but it is often used in reactions involving organic iodides and electron-deficient alkenes .

Mode of Action

The specific mechanism of action of Indium(III) acetate hydrate can vary depending on the type of reaction it is involved in. For instance, it is used as a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes . In this context, the compound facilitates the addition reaction, leading to the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathways affected by Indium(III) acetate hydrate are largely dependent on its specific application. For instance, in the context of its antimicrobial activity, it can disrupt essential biochemical processes in bacteria, leading to their death . .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Indium(III) acetate hydrate’s action can vary widely depending on its specific application. For instance, in the context of its use as a catalyst, it facilitates the formation of new carbon-carbon bonds . In the context of its antimicrobial activity, it can lead to the death of bacteria .

Action Environment

The action, efficacy, and stability of Indium(III) acetate hydrate can be influenced by various environmental factors. For instance, the compound is known to decompose to indium oxide upon heating . Therefore, temperature could be a key environmental factor influencing its stability and efficacy. Additionally, the compound’s water solubility could influence its action in aqueous environments.

Safety and Hazards

Indium(III) acetate hydrate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place under an inert atmosphere, and protected from moisture .

Zukünftige Richtungen

Indium(III) complexes, including Indium(III) acetate hydrate, have displayed good performance in various biological and medical applications. They are reported to have potential in areas such as antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications . The future perspectives on the applications of indium(III) complexes are therefore suggested .

Eigenschaften

IUPAC Name |

diacetyloxyindiganyl acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQICIVBFTIHIQQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

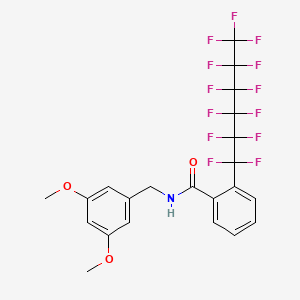

CC(=O)O[In](OC(=O)C)OC(=O)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11InO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) acetate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole](/img/structure/B3041416.png)

![N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea](/img/structure/B3041421.png)